Cas no 496839-73-7 (Benzenemethanol, 3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]-)
496839-73-7 structure
Product Name:Benzenemethanol, 3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]-
CAS-nummer:496839-73-7
MF:C49H44O7
MW:744.869474411011
CID:1525313
PubChem ID:71362559
Update Time:2025-04-21
Benzenemethanol, 3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenemethanol, 3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]-
- [3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]phenyl]methanol
- DTXSID20786177
- 496839-73-7
- (3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol
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- Inchi: 1S/C49H44O7/c50-30-41-25-46(53-35-42-21-23-44(51-31-37-13-5-1-6-14-37)28-48(42)55-33-39-17-9-3-10-18-39)27-47(26-41)54-36-43-22-24-45(52-32-38-15-7-2-8-16-38)29-49(43)56-34-40-19-11-4-12-20-40/h1-29,50H,30-36H2
- InChI-sleutel: XNOIQLOMKMUUEM-UHFFFAOYSA-N
- LACHT: O(C1C=C(CO)C=C(C=1)OCC1=CC=C(C=C1OCC1C=CC=CC=1)OCC1C=CC=CC=1)CC1=CC=C(C=C1OCC1C=CC=CC=1)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 744.30882
- Monoisotopische massa: 744.30870374g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 56
- Aantal draaibare bindingen: 19
- Complexiteit: 956
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.8
- Topologisch pooloppervlak: 75.6Ų
Experimentele eigenschappen
- PSA: 75.61
Benzenemethanol, 3,5-bis[[2,4-bis(phenylmethoxy)phenyl]methoxy]- Gerelateerde literatuur
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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